Potassium benzene-1,2-disulfonate hydrate
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Overview
Description
Potassium benzene-1,2-disulfonate hydrate, also known as benzene-1,2-disulfonic acid dipotassium salt, is a chemical compound with the molecular formula C6H4(SO3K)2. It is a white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzene-1,2-disulfonate hydrate can be synthesized by sulfonating benzene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure complete sulfonation and neutralization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt. The product is then purified and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Potassium benzene-1,2-disulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form benzene derivatives with fewer sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, benzene derivatives, and substituted benzene compounds.
Scientific Research Applications
Potassium benzene-1,2-disulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium benzene-1,2-disulfonate hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid groups can donate protons and participate in acid-base reactions, while the benzene ring can undergo electrophilic substitution reactions. The compound can also form complexes with metal ions, which can be used in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzene-1,3-disulfonate
- 1,2-Benzenedisulfonic acid disodium salt
- 2,6-Naphthalenedisulfonic acid disodium salt
- 1,5-Naphthalenedisulfonic acid tetrahydrate
Uniqueness
Potassium benzene-1,2-disulfonate hydrate is unique due to its specific sulfonation pattern and the presence of potassium ions. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its solubility in water and ability to form stable complexes with metal ions make it particularly useful in various applications.
Properties
IUPAC Name |
dipotassium;benzene-1,2-disulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2K.H2O/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;;/h1-4H,(H,7,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCLCFYKRIORM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6K2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-54-3 |
Source
|
Record name | Dipotassium o-benzenedisulphonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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